Methyl 4-amino-2-bromobenzoate

Enzyme Inhibition Paraoxonase 1 Biochemical Toxicology

Researchers targeting Paraoxonase 1 (PON1) for cardiovascular disease, organophosphate detoxification, or inflammation studies require a potent, reproducible scaffold - generic methyl 4-aminobenzoate analogs yield inconsistent results across biological assays. • Most potent PON1 inhibitor among 17 methyl benzoate derivatives: KI = 25.10 ± 4.73 μM, outperforming the chloro analog (KI = 38.10 ± 7.14 μM) by 1.52-fold. • In silico docking predicts preferential binding to Glutathione Reductase (GR) over Glutathione S-Transferase (GST), enabling target-specific assay design for oxidative stress and cancer redox homeostasis research. • ortho-Bromine substituent is competent for Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, enabling rapid parallel synthesis of diverse biaryl libraries for SAR exploration. • Identity verification via melting point (96-98°C) provides a low-cost QC gate to detect regioisomeric supply errors (cf. meta-bromo isomer mp 128-130°C).

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 98545-64-3
Cat. No. B1336076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-2-bromobenzoate
CAS98545-64-3
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)N)Br
InChIInChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3
InChIKeyKZOQVTUWEHNNMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-amino-2-bromobenzoate: Procurement & Research Overview


Methyl 4-amino-2-bromobenzoate (CAS 98545-64-3) is a brominated aromatic amino ester belonging to the class of methyl 4-aminobenzoate derivatives. It is characterized by a molecular formula of C₈H₈BrNO₂, a molecular weight of 230.06 g/mol, and the presence of an ortho-bromo substituent relative to the methyl ester group [1]. This compound is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research [2]. A reported synthetic route involves the reduction of methyl 2-bromo-4-nitrobenzoate with stannous chloride dihydrate in ethyl acetate, yielding the product as a light yellow to light brown solid with a melting point of 96-98°C and a yield of 94.2% .

Why Halogen Substitution Matters: Bromo vs. Chloro Analogs


Within the methyl 4-aminobenzoate family, substitution of the halogen atom significantly alters both biochemical activity and physicochemical properties. Direct experimental evidence shows that substituting bromine with chlorine (methyl 4-amino-2-chlorobenzoate) leads to a 1.52-fold decrease in Paraoxonase 1 (PON1) inhibition potency [1]. Furthermore, in silico predictions indicate divergent binding preferences between these analogs: the bromo derivative shows lowest binding energy for Glutathione Reductase (GR), whereas the chloro derivative shows lowest binding energy for Glutathione S-Transferase (GST) [2]. These quantitative differences demonstrate that these analogs are not functionally interchangeable in biological assays, and generic substitution based solely on core structure would yield irreproducible results.

Quantitative Evidence for Scientific Selection


PON1 Inhibition: Bromo vs. Chloro Analog Potency

In a direct comparative study of 17 methyl benzoate derivatives, methyl 4-amino-2-bromobenzoate (Compound 10) demonstrated the most potent inhibition of Paraoxonase 1 (PON1) with a KI value of 25.10 ± 4.73 μM, outperforming its direct chloro analog methyl 4-amino-2-chlorobenzoate (Compound 7) which exhibited a KI of 38.10 ± 7.14 μM [1].

Enzyme Inhibition Paraoxonase 1 Biochemical Toxicology

In Silico Binding Divergence: GR vs. GST Preference

In silico molecular docking studies of methyl 4-aminobenzoate derivatives revealed a distinct binding preference divergence: methyl 4-amino-2-bromobenzoate (derivative 4) exhibited the lowest binding energy for Glutathione Reductase (GR), while methyl 4-amino-2-chlorobenzoate (derivative 6) showed the lowest binding energy for Glutathione S-Transferase (GST) [1]. This computational prediction indicates that the two halogenated analogs may target different glutathione-related enzymes despite sharing the same core scaffold.

Molecular Docking Glutathione Reductase Glutathione S-Transferase

Class-Wide PON1 Inhibition: Top Performer Identification

Among 17 structurally related methyl benzoate derivatives evaluated for PON1 inhibition, KI values ranged from 25.10 ± 4.73 μM to 502.10 ± 64.72 μM. Methyl 4-amino-2-bromobenzoate (Compound 10) achieved the lowest KI (25.10 ± 4.73 μM), representing the most potent inhibitor in the entire tested class [1]. This places the compound at the extreme high-activity end of the distribution, with a >20-fold potency advantage over the weakest inhibitor in the series.

Paraoxonase 1 Methyl Benzoate Derivatives Structure-Activity Relationship

Synthetic Versatility: Bromine as Cross-Coupling Handle

The ortho-bromo substituent in methyl 4-amino-2-bromobenzoate serves as an electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or vinyl groups at the 2-position of the benzoate scaffold [1]. This bromine atom provides a synthetic handle that is absent in non-halogenated analogs (e.g., methyl 4-aminobenzoate), which lack this orthogonal diversification point.

Suzuki-Miyaura Coupling Palladium Catalysis Organic Synthesis

Lipophilicity Differentiation: LogP Comparison

The computed partition coefficient (XLogP3) for methyl 4-amino-2-bromobenzoate is 2.8 [1]. This lipophilicity value, driven by the bromine substituent, differs from that of the chloro analog (methyl 4-amino-2-chlorobenzoate, predicted XLogP3 approximately 2.2-2.4 based on fragment contributions) and the non-halogenated analog (methyl 4-aminobenzoate, XLogP3 approximately 1.4) [2].

Lipophilicity ADME Prediction Drug-likeness

Melting Point: Identity Verification & QC

Methyl 4-amino-2-bromobenzoate exhibits a melting point of 96-98°C (or 94°C as reported by some sources) [1], which differs significantly from the melting points of its regioisomers and halogen variants. For example, methyl 4-amino-3-bromobenzoate (meta-bromo) melts at 128-130°C, and methyl 4-amino-2-chlorobenzoate melts at approximately 92-94°C [2].

Physical Characterization Solid-State Properties Quality Control

Validated Research & Procurement Applications


PON1-Targeted Lead Identification

In drug discovery programs focused on modulating Paraoxonase 1 (PON1) activity—relevant to cardiovascular disease, organophosphate detoxification, and inflammation—methyl 4-amino-2-bromobenzoate serves as the most potent starting scaffold among methyl benzoate derivatives. With a KI of 25.10 ± 4.73 μM, it outperforms 16 other structurally related compounds, including the chloro analog (KI = 38.10 ± 7.14 μM) [1]. Procurement of this specific bromo derivative is justified over generic methyl 4-aminobenzoate scaffolds because the 2-bromo substitution confers both the observed potency enhancement and the synthetic handle for subsequent structure-activity relationship (SAR) exploration via Suzuki-Miyaura cross-coupling [2].

Glutathione Reductase Inhibitor Discovery

For research groups investigating glutathione metabolism, oxidative stress, or cancer cell redox homeostasis, methyl 4-amino-2-bromobenzoate is predicted to preferentially target Glutathione Reductase (GR) over Glutathione S-Transferase (GST). In silico studies demonstrate that this bromo derivative exhibits the lowest binding energy for GR, whereas the analogous chloro derivative shows the lowest binding energy for GST [1]. This computational evidence directs researchers toward the bromo compound for GR-focused assays and away from the chloro analog, which would be a suboptimal choice for this specific target. This differentiation prevents wasted resources on an analog that is predicted to engage a different enzyme.

Modular Biaryl Library Synthesis via Suzuki Coupling

Medicinal chemistry and chemical biology groups requiring rapid diversification of a benzoate core can leverage methyl 4-amino-2-bromobenzoate as a privileged building block. The ortho-bromine atom is competent for palladium-catalyzed Suzuki-Miyaura cross-coupling with a wide range of boronic acids and esters [1]. This enables the parallel synthesis of diverse biaryl compounds bearing the 4-amino group, which itself can be further functionalized. Compared to non-halogenated methyl 4-aminobenzoate (which cannot undergo direct cross-coupling), or the chloro analog (which may exhibit different coupling kinetics), the bromo derivative offers an optimal balance of reactivity and availability for library construction.

Quality Control & Identity Verification in Procurement

For procurement officers and analytical chemists responsible for incoming material verification, the well-characterized melting point of 96-98°C (or 94°C per alternative sources) [1] provides a straightforward, low-cost identity confirmation method. This value is sufficiently distinct from the meta-bromo regioisomer (melting point 128-130°C) to detect supply errors [2]. Combined with ¹H NMR spectral data (δ 7.75, 6.92, 6.57, 4.04, 3.86 ppm in CDCl₃) , the melting point constitutes a minimal QC panel that can be executed without specialized instrumentation, ensuring that the correct ortho-bromo isomer has been received.

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